molecular formula C19H15F2N3O4S B2618094 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 1105230-08-7

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide

Cat. No.: B2618094
CAS No.: 1105230-08-7
M. Wt: 419.4
InChI Key: UBECJGHJUYASTP-UHFFFAOYSA-N
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Description

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a difluoromethoxyphenyl group, and a dihydrobenzo[b][1,4]dioxin moiety, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken.

Future Directions

The compound could potentially be a good template for further drug development . It could be used in the discovery of novel compounds which inhibit quorum sensing without being antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the difluoromethoxyphenyl group and the dihydrobenzo[b][1,4]dioxin moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(trifluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
  • 2-((4-(methoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide

Uniqueness

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4S/c20-18(21)28-13-4-1-11(2-5-13)23-19-24-14(10-29-19)17(25)22-12-3-6-15-16(9-12)27-8-7-26-15/h1-6,9-10,18H,7-8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBECJGHJUYASTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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